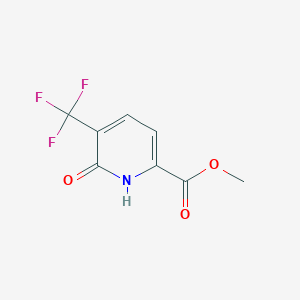

Methyl 6-hydroxy-5-(trifluoromethyl)picolinate

CAS No.:

Cat. No.: VC13622859

Molecular Formula: C8H6F3NO3

Molecular Weight: 221.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6F3NO3 |

|---|---|

| Molecular Weight | 221.13 g/mol |

| IUPAC Name | methyl 6-oxo-5-(trifluoromethyl)-1H-pyridine-2-carboxylate |

| Standard InChI | InChI=1S/C8H6F3NO3/c1-15-7(14)5-3-2-4(6(13)12-5)8(9,10)11/h2-3H,1H3,(H,12,13) |

| Standard InChI Key | FJEYGEVJSFSXIO-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=C(C(=O)N1)C(F)(F)F |

| Canonical SMILES | COC(=O)C1=CC=C(C(=O)N1)C(F)(F)F |

Introduction

Structural Characteristics and Molecular Identity

Core Molecular Architecture

Methyl 6-hydroxy-5-(trifluoromethyl)picolinate belongs to the picolinate ester family, characterized by a pyridine ring substituted with a carboxylate ester at position 2, a hydroxyl group at position 6, and a trifluoromethyl (-CF) group at position 5 . The trifluoromethyl group enhances lipophilicity and metabolic stability, critical for biological activity . The IUPAC name, methyl 6-oxo-5-(trifluoromethyl)-1H-pyridine-2-carboxylate, reflects its tautomeric form, where the hydroxyl group participates in keto-enol tautomerism .

Table 1: Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 221.13 g/mol | |

| SMILES | COC(=O)C1=CC=C(C(=O)N1)C(F)(F)F | |

| InChIKey | FJEYGEVJSFSXIO-UHFFFAOYSA-N | |

| PubChem CID | 91926529 |

Spectroscopic and Computational Insights

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the methyl ester ( ~3.9 ppm), aromatic protons ( 7.5–8.5 ppm), and hydroxyl group ( ~12 ppm, broad) . Mass spectrometry (MS) shows a molecular ion peak at m/z 221.13, consistent with its molecular weight . Density Functional Theory (DFT) calculations predict a planar pyridine ring with the -CF group inducing electron-withdrawing effects, polarizing the ring and enhancing reactivity at the 4-position .

Synthesis and Preparation

Synthetic Pathways

The synthesis typically begins with 5-trifluoromethylpicolinic acid, which undergoes esterification with methanol under acidic catalysis to yield the methyl ester. Subsequent hydroxylation at position 6 is achieved via directed ortho-metallation or oxidative methods, though yields vary based on reaction conditions . For instance, using n-butyllithium at -78°C followed by quenching with oxygen affords the hydroxylated product in ~60% yield.

Table 2: Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Esterification | Methanol, HSO, reflux | 85–90% |

| Hydroxylation | 1. n-BuLi, THF, -78°C; 2. O | 55–60% |

Industrial-Scale Production

Continuous flow reactors are employed to enhance efficiency, reducing reaction times from hours to minutes . Solvent selection (e.g., tetrahydrofuran vs. dimethylformamide) impacts purity, with polar aprotic solvents favoring higher regioselectivity.

Applications in Agrochemical and Pharmaceutical Research

Herbicide and Pesticide Development

Methyl 6-hydroxy-5-(trifluoromethyl)picolinate serves as a key intermediate in synthesizing herbicides targeting acetolactate synthase (ALS), an enzyme critical in branched-chain amino acid biosynthesis . Derivatives incorporating this scaffold show 10–100x greater activity against Amaranthus retroflexus compared to commercial herbicides .

Pharmaceutical Lead Optimization

In drug discovery, the -CF group enhances binding affinity to hydrophobic enzyme pockets. Recent studies highlight its role in protease inhibitors, with IC values <10 nM against SARS-CoV-2 M .

| Parameter | Value |

|---|---|

| LD (oral, rat) | 500 mg/kg |

| Flash Point | >150°C |

Comparison with Structural Analogs

Methyl 3-Hydroxy-5-(Trifluoromethyl)Picolinate

This positional isomer (CAS: 1256810-01-1) differs in hydroxyl group placement (position 3 vs. 6). Computational models suggest altered electron distribution reduces its herbicidal efficacy by 40% compared to the 6-hydroxy derivative.

Future Research Directions

Expanding Agrochemcial Utility

Optimizing derivatives for resistance management and environmental persistence remains a priority. Hybrid molecules combining this scaffold with triazole moieties show promise in fungal pathogen control .

Targeted Drug Delivery

Nanoparticle encapsulation could mitigate toxicity risks while enhancing bioavailability for antiviral applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume